molecular formula C17H17N3O3 B2860050 3-benzyl-5-ethoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1005299-06-8

3-benzyl-5-ethoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2860050
CAS No.: 1005299-06-8
M. Wt: 311.341
InChI Key: CWERTHOCMSSVOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Benzyl-5-ethoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound belonging to the pyrido[2,3-d]pyrimidine class This compound features a pyrimidine ring fused with a pyridine ring, substituted with benzyl, ethoxy, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-benzyl-5-ethoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves multiple steps, starting with the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester[_{{{CITATION{{{1{Synthesis of new pyrido [2,3- d]pyrimidin-5-one, pyrido 2,3- d .... This is followed by cyclization at position 5 of the pyrimidine ring at high temperatures (around 250°C) in a mixture of diphenyl oxide and biphenyl[{{{CITATION{{{_1{Synthesis of new pyrido [2,3- d]pyrimidin-5-one, pyrido 2,3- d ....

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimizing reaction conditions to increase yield and purity. This could include the use of catalysts, controlling reaction temperatures, and employing advanced purification techniques to ensure the final product meets quality standards.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Introduction of different functional groups, leading to derivatives with varied biological activities.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its structural features make it a versatile intermediate in organic synthesis.

Biology: In biological research, 3-benzyl-5-ethoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione may be employed in studying enzyme inhibition, receptor binding, and other biochemical processes.

Medicine: This compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with biological targets makes it a candidate for therapeutic agents in treating various diseases.

Industry: In the industrial sector, this compound can be used in the manufacture of pharmaceuticals, agrochemicals, and other chemical products.

Mechanism of Action

The mechanism by which 3-benzyl-5-ethoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione exerts its effects involves binding to specific molecular targets. These targets could include enzymes, receptors, or other proteins within biological systems. The exact pathways and interactions would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

  • Pyrido[2,3-d]pyrimidine derivatives: These compounds share a similar core structure but differ in their substituents and functional groups.

  • Benzyl-substituted pyrimidines: These compounds have a benzyl group attached to the pyrimidine ring, similar to the compound .

Uniqueness: 3-Benzyl-5-ethoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is unique due to its specific combination of substituents, which can influence its chemical reactivity, biological activity, and potential applications. The presence of the ethoxy and methyl groups, in particular, may confer distinct properties compared to other pyrido[2,3-d]pyrimidine derivatives.

Properties

IUPAC Name

3-benzyl-5-ethoxy-1-methylpyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3/c1-3-23-13-9-10-18-15-14(13)16(21)20(17(22)19(15)2)11-12-7-5-4-6-8-12/h4-10H,3,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWERTHOCMSSVOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=NC=C1)N(C(=O)N(C2=O)CC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.